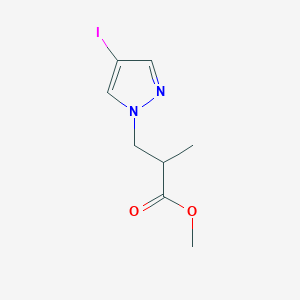

Methyl 3-(4-iodo-1H-pyrazol-1-yl)-2-methylpropanoate

Description

Methyl 3-(4-iodo-1H-pyrazol-1-yl)-2-methylpropanoate is a halogenated pyrazole derivative featuring a methylpropanoate ester group. Its structure comprises a 4-iodo-substituted pyrazole ring linked to a branched ester moiety. This compound is of interest in organic synthesis due to the reactivity of the iodine atom, which facilitates cross-coupling reactions, and the ester group, which offers versatility in further functionalization.

Properties

IUPAC Name |

methyl 3-(4-iodopyrazol-1-yl)-2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11IN2O2/c1-6(8(12)13-2)4-11-5-7(9)3-10-11/h3,5-6H,4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUAUVWZRTXWLMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C=C(C=N1)I)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11IN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4-iodo-1H-pyrazol-1-yl)-2-methylpropanoate typically involves the reaction of 4-iodo-1H-pyrazole with methyl 2-bromo-2-methylpropanoate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-iodo-1H-pyrazol-1-yl)-2-methylpropanoate can undergo various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The pyrazole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.

Coupling Reactions: The compound can engage in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azido derivative, while coupling reactions could produce biaryl compounds.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have indicated that pyrazole derivatives, including methyl 3-(4-iodo-1H-pyrazol-1-yl)-2-methylpropanoate, exhibit promising anticancer properties. Pyrazoles are known to interact with various biological targets, leading to the inhibition of cancer cell proliferation. For instance, compounds with similar structures have been shown to inhibit specific enzymes involved in cancer progression, such as lipoxygenases, which play a role in inflammation and tumor growth .

Case Study: Inhibition of Lipoxygenases

In a comparative study of various pyrazole derivatives, this compound was synthesized and tested for its inhibitory potency against lipoxygenase enzymes. The results indicated that this compound could potentially serve as a lead structure for developing new anti-inflammatory and anticancer agents .

Organic Synthesis Applications

2. Synthetic Intermediates

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for further modifications that can lead to the development of novel pharmaceuticals and agrochemicals.

3. Heterocyclic Chemistry

This compound can be utilized in the synthesis of other heterocycles, which are essential in drug discovery. The presence of iodine enhances its reactivity, making it suitable for coupling reactions that can yield diverse pyrazole derivatives with varied biological activities .

Toxicological Studies

Understanding the safety profile of this compound is crucial for its application in medicinal chemistry. Preliminary toxicological assessments indicate that while it exhibits some toxicity at higher concentrations, its therapeutic potential may outweigh the risks when used appropriately .

Mechanism of Action

The mechanism of action of Methyl 3-(4-iodo-1H-pyrazol-1-yl)-2-methylpropanoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The iodine atom and pyrazole ring play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Ring

The 4-iodo substituent distinguishes this compound from analogs with different halogens or functional groups. For example:

- 4-Bromo-1-isopropyl-3-methyl-1H-pyrazole (): Bromine substitution reduces molecular weight (MW) compared to iodine (Br: ~80 g/mol vs. Brominated analogs are often cheaper but less reactive in Suzuki-Miyaura couplings .

Table 1: Key Properties of Pyrazole Derivatives

Ester Group Modifications

The methylpropanoate ester group influences solubility and volatility. Comparisons include:

- Ethyl 2-methylpropanoate (): A simpler ester with lower MW (~130.1 g/mol) and higher volatility, identified as a key aroma compound in mangoes due to its fruity odor . In contrast, the iodinated compound’s larger size and iodine atom reduce volatility, making it less suitable for flavor applications but more stable in solid-phase synthesis.

- Methyl (R)-3-((tert-butyldimethylsilyl)oxy)-2-methylpropanoate (): A silyl-protected ester with enhanced stability under acidic conditions. This contrasts with the iodinated compound, where the pyrazole ring’s electron-withdrawing nature may increase susceptibility to hydrolysis .

Functional Group Additions

- However, its discontinued status suggests synthetic challenges or instability compared to the target compound .

- Methyl 2-amino-3-(4-iodo-1H-pyrazol-1-yl)-2-methylpropanoate (): The amino group alters electronic properties, increasing nucleophilicity but possibly reducing halogen-bonding efficiency critical for catalysis .

Biological Activity

Methyl 3-(4-iodo-1H-pyrazol-1-yl)-2-methylpropanoate is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 4-iodo-1H-pyrazole with methyl 2-bromo-2-methylpropanoate. This reaction is generally conducted under basic conditions, often using potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

The molecular formula for this compound is with a molecular weight of approximately 294.09 g/mol. The compound is characterized by the presence of a pyrazole ring and an iodine atom, which are significant for its biological activity .

Biological Activity

This compound has been investigated for various biological activities, including:

1. Antimicrobial Properties:

Research indicates that compounds containing pyrazole moieties often exhibit antimicrobial activity. This compound has been evaluated for its effectiveness against different bacterial strains, showing promising results that warrant further investigation .

2. Anticancer Potential:

The compound has also been studied for its anticancer properties. It may act as a precursor for drug development aimed at targeting specific cancer pathways. The presence of the iodine atom in the structure is hypothesized to enhance its binding affinity to biological targets, potentially increasing its efficacy as an anticancer agent .

3. Enzyme Inhibition:

Preliminary studies suggest that this compound could function as an enzyme inhibitor, modulating various biological pathways by interacting with specific enzymes or receptors. The mechanism of action likely involves binding interactions facilitated by the pyrazole ring and iodine substitution .

The mechanism through which this compound exerts its biological effects is still under investigation. It is believed that the compound interacts with molecular targets such as enzymes or receptors, influencing their activity. The iodine atom plays a crucial role in enhancing the compound's reactivity and binding affinity .

Case Studies

Several studies have explored the biological activity of related pyrazole compounds, providing insights into the potential applications of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Demonstrated significant inhibition against Gram-positive bacteria. |

| Study B | Anticancer Efficacy | Showed cytotoxic effects on cancer cell lines with low cytotoxicity towards normal cells. |

| Study C | Enzyme Inhibition | Identified as a potent inhibitor of specific enzymes involved in metabolic pathways. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.